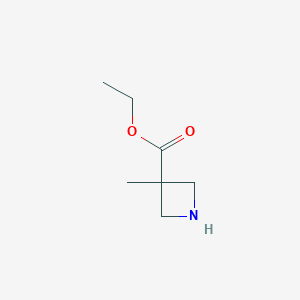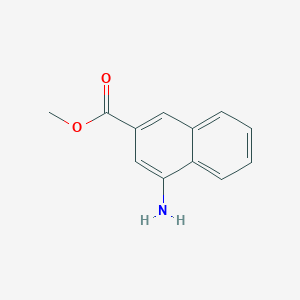
Methyl 4-aminonaphthalene-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-aminonaphthalene-2-carboxylate is an organic compound with the molecular formula C12H11NO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both an amino group and a carboxylate ester group
准备方法
Synthetic Routes and Reaction Conditions
-
Amination of Methyl 4-nitronaphthalene-2-carboxylate
Starting Material: Methyl 4-nitronaphthalene-2-carboxylate.
Reagents: Hydrogen gas (H2), Palladium on carbon (Pd/C) catalyst.
Conditions: The nitro group is reduced to an amino group under hydrogenation conditions.
:Reaction: Methyl 4-nitronaphthalene-2-carboxylate+H2Pd/CMethyl 4-aminonaphthalene-2-carboxylate
-
Direct Amination
Starting Material: Naphthalene-2-carboxylic acid.
Reagents: Methyl iodide (CH3I), Ammonia (NH3).
Conditions: The carboxylic acid is first esterified with methyl iodide, followed by amination.
:Reaction: Naphthalene-2-carboxylic acid+CH3I→Methyl naphthalene-2-carboxylate
Methyl naphthalene-2-carboxylate+NH3→Methyl 4-aminonaphthalene-2-carboxylate
Industrial Production Methods
Industrial production typically involves large-scale hydrogenation processes using robust catalysts and optimized conditions to ensure high yield and purity. The process is carefully controlled to minimize by-products and ensure the efficient conversion of starting materials.
化学反应分析
Types of Reactions
-
Oxidation
Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.
-
Reduction
Reagents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).
Conditions: Conducted in aprotic solvents like tetrahydrofuran (THF).
Products: Reduction of the ester group to an alcohol.
-
Substitution
Reagents: Halogenating agents like bromine (Br2), Chlorine (Cl2).
Conditions: Typically carried out in the presence of a catalyst or under UV light.
Products: Halogenated derivatives of the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3.
Reducing Agents: NaBH4, LiAlH4.
Halogenating Agents: Br2, Cl2.
科学研究应用
Chemistry
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of metal complexes.
Biology
Fluorescent Probes: Utilized in the development of fluorescent probes for biological imaging.
Enzyme Inhibitors: Investigated for potential use as enzyme inhibitors in biochemical research.
Medicine
Pharmaceuticals: Explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry
Dye and Pigment Production: Used in the synthesis of dyes and pigments due to its aromatic structure.
Polymer Chemistry: Incorporated into polymer matrices to enhance material properties.
作用机制
The mechanism by which methyl 4-aminonaphthalene-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds, while the aromatic ring can participate in π-π interactions, influencing molecular recognition and binding.
相似化合物的比较
Similar Compounds
Methyl 2-aminonaphthalene-1-carboxylate: Similar structure but with different positioning of functional groups.
Methyl 4-nitronaphthalene-2-carboxylate: Precursor in the synthesis of methyl 4-aminonaphthalene-2-carboxylate.
Naphthalene-2-carboxylic acid: Parent compound used in the synthesis.
Uniqueness
This compound is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound in both research and industry.
属性
IUPAC Name |
methyl 4-aminonaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)9-6-8-4-2-3-5-10(8)11(13)7-9/h2-7H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAMEXWVHLBNFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CC=CC=C2C(=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(3,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B8056809.png)
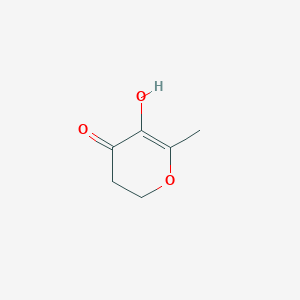
![tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate;hydrochloride](/img/structure/B8056832.png)
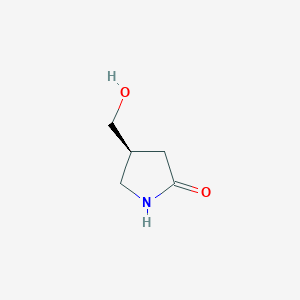
![[(3R)-3-methyloxolan-3-yl]methanamine](/img/structure/B8056853.png)
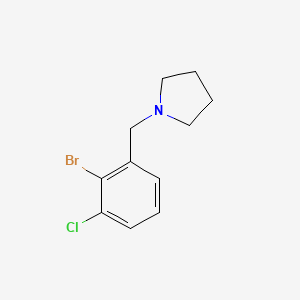
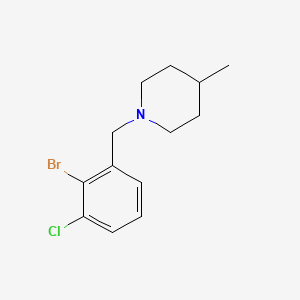
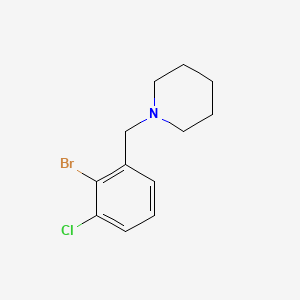
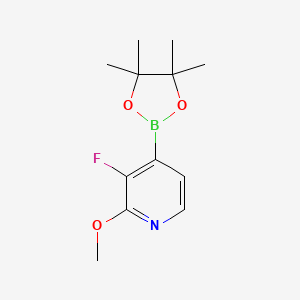
![1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]pyrrolidine](/img/structure/B8056900.png)
![[(6-Bromo-1,3-dioxaindan-5-yl)methyl]diethylamine](/img/structure/B8056905.png)
![1-[(6-Bromo-1,3-dioxaindan-5-yl)methyl]azetidine](/img/structure/B8056911.png)
methylamine](/img/structure/B8056917.png)
